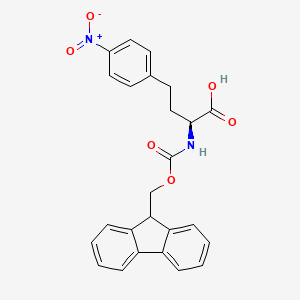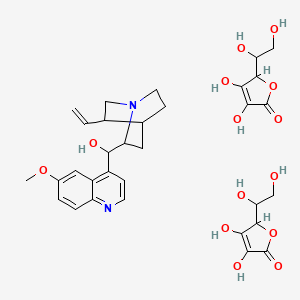![molecular formula C14H22N2O2 B12092636 Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(cianometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo es un compuesto orgánico complejo con la fórmula molecular C₁₁H₁₈N₂O₂. Este compuesto destaca por su estructura bicíclica, que incluye un grupo éster tert-butílico y un grupo cianometilo. Se utiliza en diversos campos de la investigación científica, especialmente en la síntesis orgánica y la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(cianometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo suele implicar varios pasos:
Formación del núcleo bicíclico: El paso inicial implica la formación de la estructura del núcleo bicíclico. Esto se puede lograr mediante una reacción de Diels-Alder, donde un dieno y un dienófilo reaccionan para formar el sistema bicíclico.
Introducción del grupo cianometilo: El grupo cianometilo se puede introducir mediante una reacción de sustitución nucleófila. Esto implica la reacción de un haluro adecuado con un ion cianuro.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con alcohol tert-butílico, típicamente utilizando un catalizador ácido fuerte como el ácido sulfúrico o un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar pasos similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se utilizan a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo cianometilo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias, utilizando reactivos como el hidruro de litio y aluminio (LiAlH₄).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo cianometilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (VI) (CrO₃) en condiciones ácidas.
Reducción: Hidruro de litio y aluminio (LiAlH₄) o hidrogenación catalítica utilizando paladio sobre carbón (Pd/C).
Sustitución: Cianuro de sodio (NaCN) para introducir el grupo cianometilo.
Productos principales
Oxidación: Ácidos carboxílicos o aldehídos.
Reducción: Aminas primarias.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, el 3-(cianometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo se utiliza como intermedio para la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso bloque de construcción para el desarrollo de nuevas entidades químicas.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar interacciones enzimáticas y unión a receptores debido a su estructura bicíclica, que imita ciertos productos naturales.
Medicina
En la química medicinal, sirve como precursor para la síntesis de posibles agentes terapéuticos, especialmente aquellos que se dirigen a vías neurológicas debido a su similitud estructural con los neurotransmisores.
Industria
En la industria farmacéutica, se utiliza en el desarrollo de medicamentos y como patrón de referencia en la química analítica.
Mecanismo De Acción
El mecanismo por el cual el 3-(cianometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con enzimas o receptores específicos, modulando su actividad. La estructura bicíclica le permite encajar en sitios de unión con alta especificidad, influyendo en las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
3,8-diazabiciclo[3.2.1]octano-8-carboxilato de tert-butilo: Similar en estructura pero carece del grupo cianometilo.
3-(aminometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo: Similar, pero con un grupo aminometilo en lugar de un grupo cianometilo.
Singularidad
El 3-(cianometil)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo es único debido a la presencia del grupo cianometilo, que imparte diferente reactividad química y potencial actividad biológica en comparación con sus análogos. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEISVZRQSIPUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12092555.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
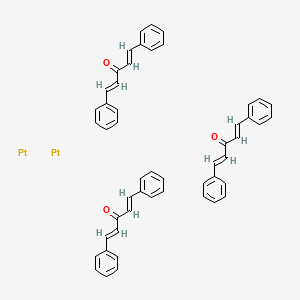
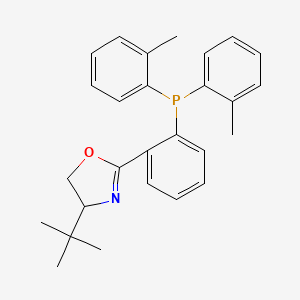

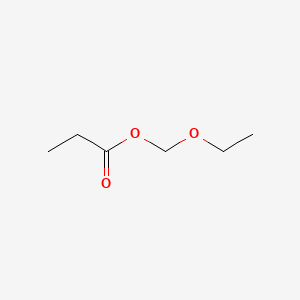
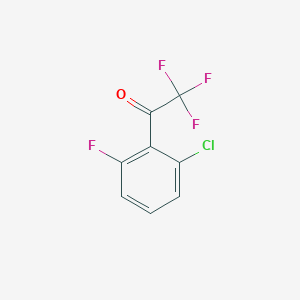
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
